Monomethyl lithospermate
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Overview
Description
Monomethyl lithospermate, also known as Lithospermic acid monomethyl ester, is a compound that activates the PI3K/AKT pathway . This pathway plays a protective role in nerve injury . Monomethyl lithospermate can improve the survival ability of SHSY-5Y cells, inhibit the breakdown of mitochondrial membrane potential (MMOP), and inhibit cell apoptosis . It also reduces the level of oxidative stress in the brain tissue of rats with middle artery occlusion (MCAO) and improves nerve damage in rats with ischemic stroke (IS) .
Molecular Structure Analysis
The molecular formula of Monomethyl lithospermate is C28H24O12 . The molecular weight is 552.48 .Physical And Chemical Properties Analysis
Monomethyl lithospermate is a powder . It has a molecular formula of C28H24O12 and a molecular weight of 552.48 . It can be dissolved in DMSO, Pyridine, Methanol, Ethanol, etc .Scientific Research Applications
1. Synthesis and Functionalization in Chemistry
- Monomethyl lithospermate, as a component of lithospermic acid, has been utilized in the total synthesis of (+)-lithospermic acid. This involved an asymmetric alkylation via C-H bond activation to assemble the dihydrobenzofuran core, marking a significant application in natural product synthesis and demonstrating the compound's role in complex chemical processes (O'Malley et al., 2005).
2. Applications in Pharmacokinetics and Drug Metabolism
- Monomethyl lithospermate, as a metabolite of lithospermic acid B, was identified in pharmacokinetic studies. It is one of the metabolites formed when lithospermic acid B undergoes metabolism, indicating its significance in understanding drug metabolism and pharmacokinetic behaviors in organisms (Cui et al., 2008).
3. Insights into Metabolic Pathways
- Research involving monomethyl lithospermate has contributed to understanding the metabolic pathways of lithospermic acid. This includes insights into how methylation is the main metabolic pathway for lithospermic acid, with monomethyl lithospermate being a key intermediate (Wang et al., 2008).
4. Impact on Renal Health
- Lithospermic acid B, from which monomethyl lithospermate can be derived, has been studied for its effects on diabetic nephropathy. This research is crucial for understanding the potential therapeutic applications of lithospermic acid and its metabolites in kidney-related diseases (Kang et al., 2008).
Mechanism of Action
Monomethyl lithospermate activates the PI3K/AKT pathway . This activation plays a protective role in nerve injury . It can improve the survival ability of SHSY-5Y cells, inhibit the breakdown of mitochondrial membrane potential (MMOP), and inhibit cell apoptosis . It also reduces the level of oxidative stress in the brain tissue of rats with middle artery occlusion (MCAO) and improves nerve damage in rats with ischemic stroke (IS) .
properties
IUPAC Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[(2S,3S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O12/c1-38-28(37)24-23-14(3-8-18(31)26(23)40-25(24)15-4-7-17(30)20(33)12-15)5-9-22(34)39-21(27(35)36)11-13-2-6-16(29)19(32)10-13/h2-10,12,21,24-25,29-33H,11H2,1H3,(H,35,36)/b9-5+/t21-,24-,25+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOCYHUCMXEHDG-PDLQCWERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(OC2=C(C=CC(=C12)C=CC(=O)OC(CC3=CC(=C(C=C3)O)O)C(=O)O)O)C4=CC(=C(C=C4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](OC2=C(C=CC(=C12)/C=C/C(=O)O[C@@H](CC3=CC(=C(C=C3)O)O)C(=O)O)O)C4=CC(=C(C=C4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 95224420 |
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